Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate
Overview
Description
“Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate” is a chemical compound with the empirical formula C8H7N3O2 and a molecular weight of 177.16 . It is a solid substance .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%). This strategy involves a sequential opening/closing cascade reaction .Scientific Research Applications
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine, a close relative to Methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate, has been extensively utilized in the design of kinase inhibitors. Its ability to bind to kinases in multiple modes makes it a versatile scaffold in drug discovery. This compound typically interacts with the hinge region of the kinase, forming a crucial part of many patented kinase inhibitors developed by various companies and universities. The structural flexibility and potency offered by this scaffold underscore its importance in medicinal chemistry, particularly for designing inhibitors with selectivity and desirable physical properties (Steve Wenglowsky, 2013).
Medicinal Chemistry
Research on pyrazolo[1,5-a]pyrimidine scaffold, which shares some structural features with this compound, reveals its broad spectrum of medicinal properties. This structure has been employed as a building block for developing drug-like candidates showcasing anticancer, anti-infectious, and anti-inflammatory activities, among others. Structure-activity relationship (SAR) studies have emphasized the potential of this scaffold in generating new leads for various disease targets. Its versatility in drug development highlights the continuous opportunity for medicinal chemists to explore these scaffolds further (S. Cherukupalli et al., 2017).
Chemical Synthesis
The application of pyrazole derivatives, particularly those with methyl substitution like this compound, in medicinal chemistry is noteworthy. These compounds have been identified for their potent medicinal properties across a wide spectrum of biological activities. The review of synthetic approaches and medical significances of methyl-substituted pyrazoles provides valuable insights for medicinal chemists in developing new therapeutic agents. The review underscores the importance of these scaffolds in generating new leads with high efficacy and minimal microbial resistance (Tulika Sharma et al., 2021).
Therapeutic Applications
Pyrazolines, including compounds structurally related to this compound, possess a wide range of therapeutic applications. They exhibit antimicrobial, anti-inflammatory, and analgesic properties, among others. The diverse pharmacological effects of pyrazoline derivatives highlight their significance in drug discovery and development. This versatility in biological activities encourages further exploration of this scaffold for therapeutic uses (M. Shaaban et al., 2012).
Mechanism of Action
Target of Action
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate is a heterocyclic compound that has been evaluated for activity and access to pharmaceutical products . Its structural similarity to purine has led to its application in the development of various therapeutic agents . .
Mode of Action
It’s known that the compound can be selectively elaborated along multiple growth-vectors . This suggests that it may interact with its targets in a variety of ways, leading to different biochemical changes.
Biochemical Pathways
Given its structural similarity to purine, it may potentially affect pathways involving purine-based biological compounds .
Result of Action
Compounds with similar structures have shown significant inhibitory activity in certain contexts .
Biochemical Analysis
Biochemical Properties
Methyl 1H-pyrazolo[3,4-C]pyridine-5-carboxylate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound’s interaction with these kinases can lead to the inhibition of their activity, thereby affecting downstream signaling pathways . Additionally, this compound can bind to other proteins and enzymes, modulating their activity and contributing to its overall biochemical effects.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to inhibit the proliferation of certain cancer cell lines by interfering with the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways . This inhibition can lead to reduced cell growth and increased apoptosis, highlighting its potential as an anti-cancer agent. Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For instance, it can inhibit the activity of tropomyosin receptor kinases by binding to their active sites, preventing their phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular function. Additionally, this compound can interact with other biomolecules, such as transcription factors, further influencing gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit the activity of target enzymes and proteins without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence its biological activity . Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are important factors that influence its activity and efficacy. The compound can be transported across cell membranes by specific transporters and binding proteins, facilitating its uptake and distribution within cells . Once inside the cells, this compound can accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key factor that determines its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to influence gene expression. Additionally, the compound can be targeted to other subcellular compartments, such as the mitochondria, where it can affect cellular metabolism and energy production.
Properties
IUPAC Name |
methyl 1H-pyrazolo[3,4-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-2-5-3-10-11-7(5)4-9-6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURKKUMGBDLGQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C2C(=C1)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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